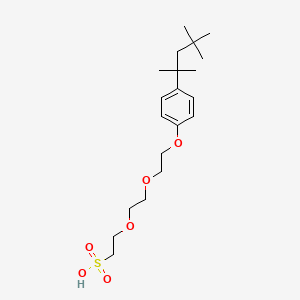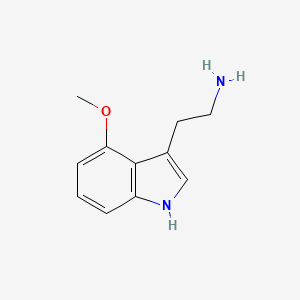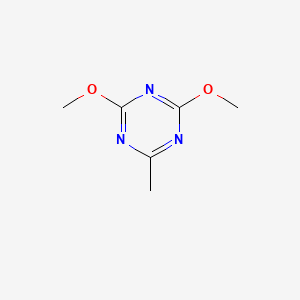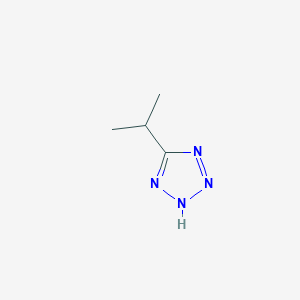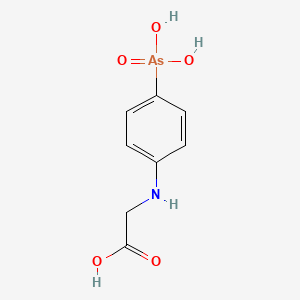![molecular formula C19H20O4 B1607400 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 2064-95-1](/img/structure/B1607400.png)
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Overview
Description
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[55]undecane is an organic compound characterized by a spirocyclic structure with two phenyl groups attached at the 3 and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of pentaerythritol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which then undergoes cyclization to form the spirocyclic structure.
-
Step 1: Formation of Intermediate Acetal
Reactants: Pentaerythritol and benzaldehyde
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Conditions: Reflux in an organic solvent like toluene or benzene to remove water by azeotropic distillation
-
Step 2: Cyclization
- The intermediate acetal undergoes intramolecular cyclization to form the spirocyclic structure.
Conditions: Continued reflux and removal of water to drive the reaction to completion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped for azeotropic distillation to efficiently remove water
Continuous monitoring: To ensure optimal reaction conditions and high yield
Purification: Typically involves recrystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The spirocyclic structure can be reduced under specific conditions to open the ring.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of diphenylquinone derivatives
Reduction: Formation of open-chain diols
Substitution: Formation of brominated or nitrated derivatives
Scientific Research Applications
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its phenyl groups and spirocyclic structure. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved include:
Binding to enzymes: Modulating their activity
Interaction with cell membranes: Affecting membrane fluidity and permeability
Formation of reactive intermediates: Leading to specific biochemical effects
Comparison with Similar Compounds
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with other spiroacetals and related compounds:
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Similar spirocyclic structure but with vinyl groups instead of phenyl groups, leading to different reactivity and applications.
2,4,8,10-Tetraoxaspiro[5.5]undecane: Lacks the phenyl groups, resulting in different chemical properties and uses.
Spiro[4.5]decane derivatives: Smaller ring size, leading to different structural and functional characteristics.
The uniqueness of this compound lies in its combination of phenyl groups and spirocyclic structure, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-7-15(8-4-1)17-20-11-19(12-21-17)13-22-18(23-14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLZCHEALBORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=CC=C3)COC(OC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286927 | |
| Record name | 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-95-1 | |
| Record name | NSC48282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


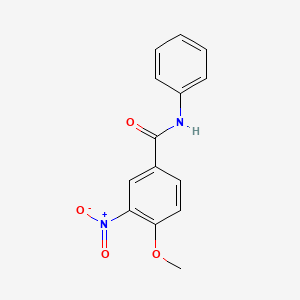

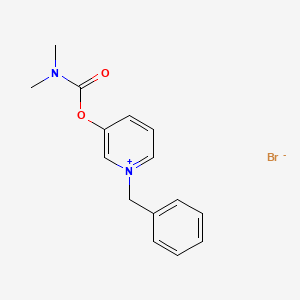
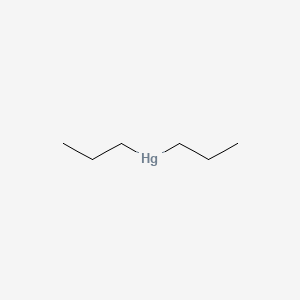
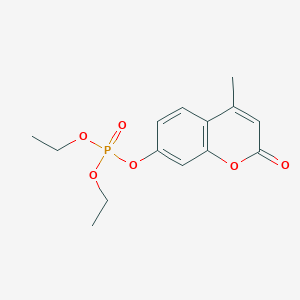
![2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol](/img/structure/B1607323.png)
